6-Bromo-7-methylisoindolin-1-one
Overview
Description
6-Bromo-7-methylisoindolin-1-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the isoindolin-1-one ring. It is a yellow to brown solid and is primarily used in research and industrial applications .
Scientific Research Applications
6-Bromo-7-methylisoindolin-1-one has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Bromo-7-methylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
This compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is essential for the compound’s inhibitory action .
Biochemical Pathways
The inhibition of CDK7 by this compound affects the cell cycle regulation pathway. By inhibiting CDK7, the compound disrupts the normal progression of the cell cycle, which can lead to the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation. By targeting and inhibiting CDK7, the compound can disrupt cell cycle progression, which can lead to the inhibition of cell proliferation, particularly in cancer cells .
Preparation Methods
The synthesis of 6-Bromo-7-methylisoindolin-1-one typically involves the bromination of 7-methylisoindolin-1-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ automated systems to handle the reagents and monitor the reaction progress .
Chemical Reactions Analysis
6-Bromo-7-methylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 7-methylisoindolin-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Comparison with Similar Compounds
6-Bromo-7-methylisoindolin-1-one can be compared with other similar compounds, such as:
7-Methylisoindolin-1-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Chloro-7-methylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
6-Bromoisoindolin-1-one: Lacks the methyl group, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
6-bromo-7-methyl-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-11-9(12)8(5)6/h2-3H,4H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDKEYQJBHVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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